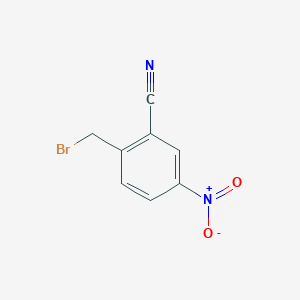
4-Cyano-3-fluorophenyl trans-4-pentylcyclohexanecarboxylate
Descripción general
Descripción
4-Cyano-3-fluorophenyl trans-4-pentylcyclohexanecarboxylate is a chemical compound with the molecular formula C19H24FNO2 and a molecular weight of 317.404 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and biochemistry . It is known for its unique structural properties, which make it a valuable tool in various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-3-fluorophenyl trans-4-pentylcyclohexanecarboxylate typically involves multiple steps, starting with the preparation of the core cyclohexane structure. The following is a general outline of the synthetic route:
Preparation of Cyclohexane Derivative: The cyclohexane ring is functionalized with a pentyl group at the 4-position.
Introduction of Cyano and Fluoro Groups: The phenyl ring is substituted with cyano and fluoro groups at the 4 and 3 positions, respectively.
Esterification: The carboxylate group is introduced through an esterification reaction, linking the cyclohexane and phenyl rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyano-3-fluorophenyl trans-4-pentylcyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The cyano and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-Cyano-3-fluorophenyl trans-4-pentylcyclohexanecarboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving protein-ligand interactions and enzyme kinetics.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the development of new materials and as a standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 4-Cyano-3-fluorophenyl trans-4-pentylcyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and fluoro groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Cyano-3-fluorophenyl trans-4-butylcyclohexanecarboxylate
- 4-Cyano-3-fluorophenyl trans-4-hexylcyclohexanecarboxylate
- 4-Cyano-3-fluorophenyl trans-4-propylcyclohexanecarboxylate
Uniqueness
4-Cyano-3-fluorophenyl trans-4-pentylcyclohexanecarboxylate is unique due to its specific combination of functional groups and structural features. The presence of both cyano and fluoro groups, along with the pentyl chain, provides distinct chemical properties that are not found in closely related compounds. This uniqueness makes it a valuable tool in various research applications.
Propiedades
IUPAC Name |
(4-cyano-3-fluorophenyl) 4-pentylcyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FNO2/c1-2-3-4-5-14-6-8-15(9-7-14)19(22)23-17-11-10-16(13-21)18(20)12-17/h10-12,14-15H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWUXPHWGMBQBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C(=O)OC2=CC(=C(C=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625195 | |
| Record name | 4-Cyano-3-fluorophenyl 4-pentylcyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90525-59-0 | |
| Record name | 4-Cyano-3-fluorophenyl 4-pentylcyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


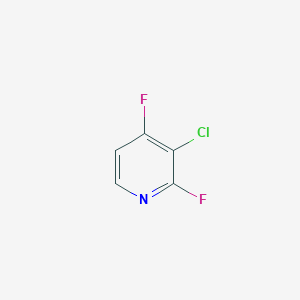

![7-Benzothiazolesulfonic acid, 2-[4-[(cyanoacetyl)amino]phenyl]-6-methyl-, monosodium salt](/img/structure/B1602968.png)
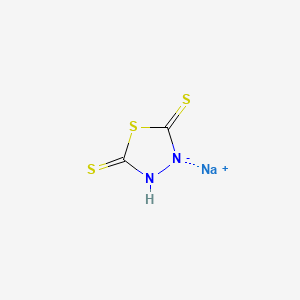
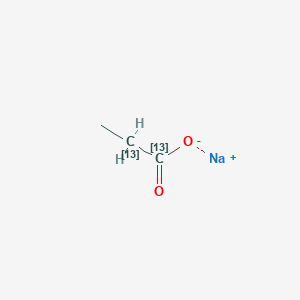
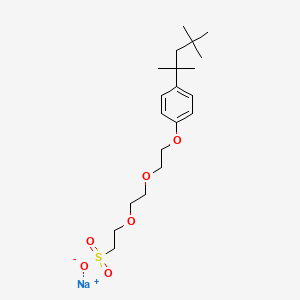
![Sodium;(2S,3S)-3-[[4-methyl-1-oxo-1-(4-pyrimidin-2-ylpiperazin-1-yl)pentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B1602973.png)
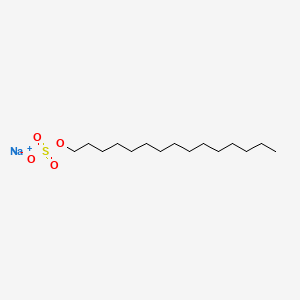

![[1-(Pyridin-3-ylmethyl)piperidin-3-yl]methanol](/img/structure/B1602976.png)
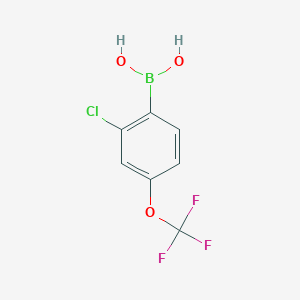
![6'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]](/img/structure/B1602980.png)
